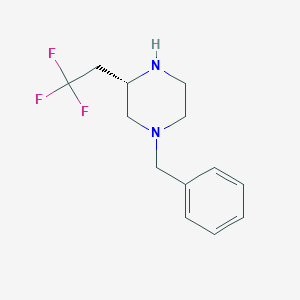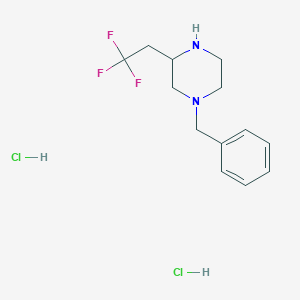
6-Fluoro-1,4-diazepane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,4-diazepane;dihydrochloride is an organic compound with the molecular formula C5H13Cl2FN2. It is a white to off-white solid that is soluble in water and organic solvents. This compound is known for its biological activity and is used in various industrial applications, particularly in the field of metal ion recognition and extraction .
Métodos De Preparación
The synthesis of 6-Fluoro-1,4-diazepane;dihydrochloride typically involves the reaction of 1,4-diazepane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
6-Fluoro-1,4-diazepane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
6-Fluoro-1,4-diazepane;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry for the selective recognition and extraction of metal ions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom and the diazepane ring structure play a crucial role in its binding affinity and selectivity. The compound can interact with metal ions, enzymes, and receptors, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but its unique structure allows for specific interactions that can modulate biological activity .
Comparación Con Compuestos Similares
6-Fluoro-1,4-diazepane;dihydrochloride can be compared with other similar compounds such as:
1,4-Diazepane: The parent compound without the fluorine substitution. It has different chemical properties and biological activities.
6-Chloro-1,4-diazepane: A similar compound with a chlorine atom instead of fluorine. It exhibits different reactivity and selectivity in chemical reactions.
6-Bromo-1,4-diazepane: Another halogen-substituted diazepane with distinct properties and applications.
The presence of the fluorine atom in this compound imparts unique characteristics, such as increased stability and specific interactions with metal ions, making it distinct from its analogs .
Propiedades
IUPAC Name |
6-fluoro-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILEXUPQCYLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190293.png)
![(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane](/img/structure/B8190295.png)
![5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one](/img/structure/B8190297.png)
![(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one](/img/structure/B8190311.png)





![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190364.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190367.png)
![6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B8190374.png)


